molecular formula C8H4ClN3O2 B6163343 4-chloro-3-nitro-1,5-naphthyridine CAS No. 85967-19-7

4-chloro-3-nitro-1,5-naphthyridine

Cat. No.: B6163343
CAS No.: 85967-19-7
M. Wt: 209.6
InChI Key:
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Description

4-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom at position 4 and a nitro group at position 3. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

1,5-naphthyridine derivatives, a class to which this compound belongs, are known to exhibit a variety of biological activities . They interact with various biological targets, but the specific targets for 4-chloro-3-nitro-1,5-naphthyridine remain to be identified.

Mode of Action

It’s known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitro-1,5-naphthyridine typically involves multi-step processes starting from readily available precursors. One common method involves the nitration of 4-chloro-1,5-naphthyridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or solvents to facilitate the nitration process. The final product is typically purified through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitro-1,5-naphthyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atoms, forming N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol or dimethylformamide, often under reflux conditions.

Major Products:

    Reduction: 4-chloro-3-amino-1,5-naphthyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitro-1,5-naphthyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

4-Chloro-3-nitro-1,5-naphthyridine can be compared with other naphthyridine derivatives such as:

    4-Chloro-1,5-naphthyridine: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-Nitro-1,5-naphthyridine:

    4-Amino-3-nitro-1,5-naphthyridine: Contains an amino group instead of chlorine, leading to different substitution reactions and biological effects.

Properties

CAS No.

85967-19-7

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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